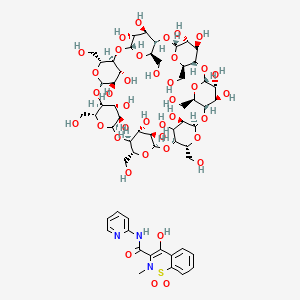
Piroxicam betadex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piroxicam betadex is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. It is used to relieve symptoms of painful inflammatory conditions such as arthritis. This compound is a formulation that includes beta-cyclodextrin, which enhances the solubility and absorption of piroxicam, leading to faster onset of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piroxicam is synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)pyridine. This intermediate is then cyclized with sulfur and sodium hydroxide to yield piroxicam . The inclusion of beta-cyclodextrin in the formulation is achieved through complexation, where piroxicam is dissolved in a suitable solvent and mixed with beta-cyclodextrin under specific conditions to form the piroxicam betadex complex .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of piroxicam followed by its complexation with beta-cyclodextrin. The process includes dissolving piroxicam in a solvent, adding beta-cyclodextrin, and stirring the mixture under controlled temperature and pH conditions. The resulting complex is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Piroxicam undergoes various chemical reactions, including:
Oxidation: Piroxicam can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of piroxicam can lead to the formation of its corresponding amine derivatives.
Substitution: Piroxicam can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
Piroxicam betadex has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug-cyclodextrin complexation and solubility enhancement.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. .
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
Mechanism of Action
Piroxicam betadex exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: Another oxicam NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam NSAID used for similar indications.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
Piroxicam betadex is unique due to its formulation with beta-cyclodextrin, which enhances its solubility and absorption. This leads to a faster onset of action compared to other similar compounds. Additionally, the inclusion of beta-cyclodextrin reduces gastrointestinal side effects commonly associated with NSAIDs .
Properties
CAS No. |
96684-40-1 |
|---|---|
Molecular Formula |
C57H83N3O39S |
Molecular Weight |
1466.3 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI Key |
LBPBSKKEZXLVBQ-WZHIEOAOSA-N |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
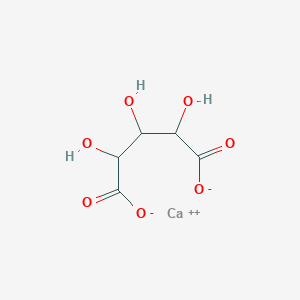
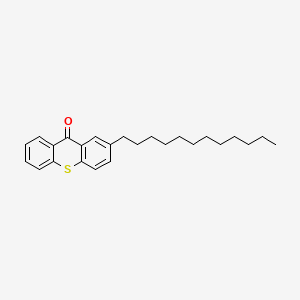
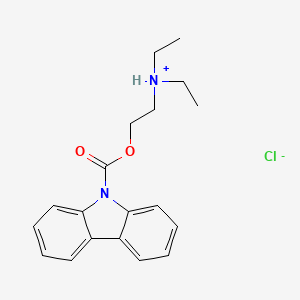
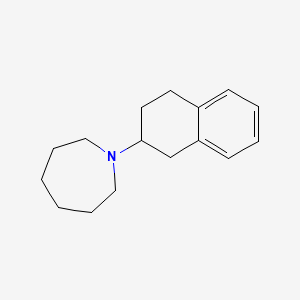
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
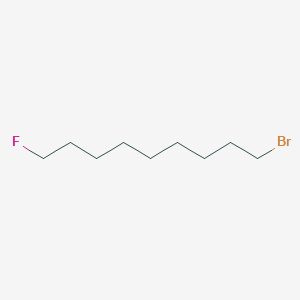
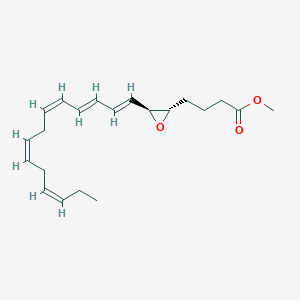
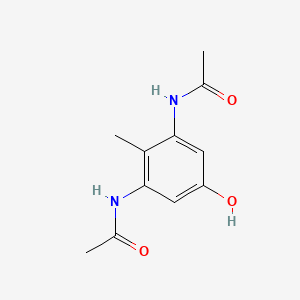

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
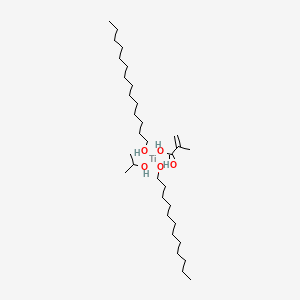
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
